![molecular formula C14H19N5O B496825 N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B496825.png)
N-{4-amino-6-[(3,4-dimethylphenoxy)methyl]-1,3,5-triazin-2-yl}-N,N-dimethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine is an organic compound belonging to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with 3,4-dimethylphenol in the presence of a base such as sodium hydroxide. This reaction results in the substitution of chlorine atoms with the dimethylphenoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Ammonia, amines, or other nucleophiles; reactions may require the presence of a base and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
{4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of {4-Amino-6-(3,4-dimethylphenoxy)methyl}dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Another triazine derivative with different substituents, used in similar applications.
4,6-Dimethoxy-1,3,5-triazine: Known for its use as a coupling reagent in peptide synthesis.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C14H19N5O |
|---|---|
Molecular Weight |
273.33g/mol |
IUPAC Name |
6-[(3,4-dimethylphenoxy)methyl]-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H19N5O/c1-9-5-6-11(7-10(9)2)20-8-12-16-13(15)18-14(17-12)19(3)4/h5-7H,8H2,1-4H3,(H2,15,16,17,18) |
InChI Key |
OOOFOYGLLFEMNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NC(=N2)N(C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


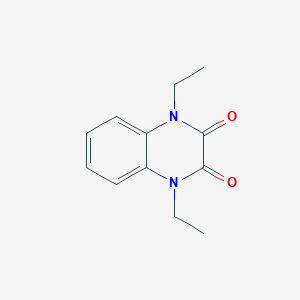
![1-[5-(4-Fluorophenyl)-2-furoyl]-4-phenylpiperidine](/img/structure/B496743.png)
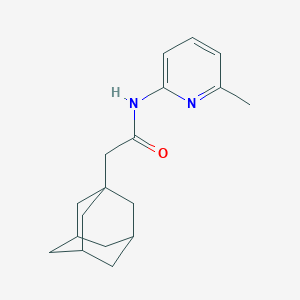
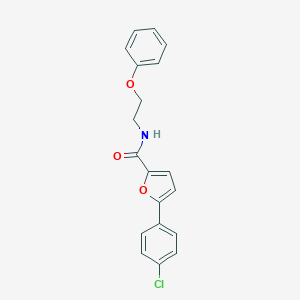
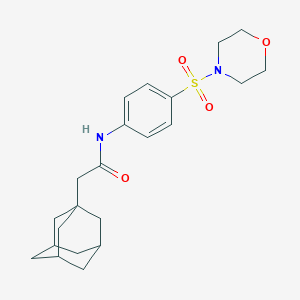
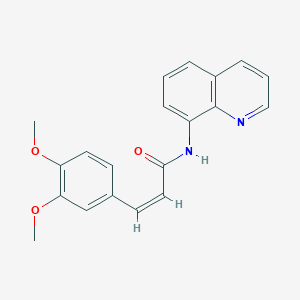
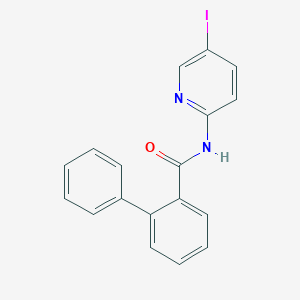
![2,5-dimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzenesulfonamide](/img/structure/B496754.png)
![N-[2-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)ethyl]acetamide](/img/structure/B496755.png)
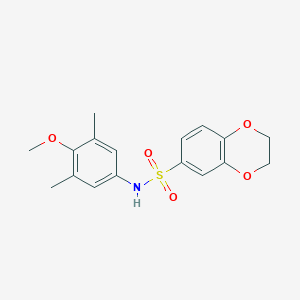
![Butyl 2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B496759.png)
![1-[(4-Phenylpiperazino)sulfonyl]anthra-9,10-quinone](/img/structure/B496761.png)
![N-[4-(cyanomethyl)phenyl]-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B496763.png)
![N-[4-(pyridin-4-ylmethyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B496764.png)
